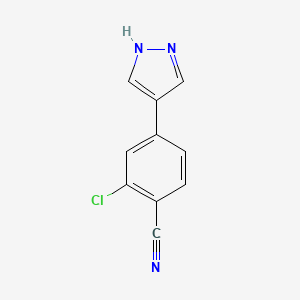

2-chloro-4-(1H-pyrazol-4-yl)benzonitrile

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-4-(1H-pyrazol-4-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3/c11-10-3-7(1-2-8(10)4-12)9-5-13-14-6-9/h1-3,5-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMYBEFJCTASPEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CNN=C2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Suzuki Cross-Coupling Reaction

The key step is the Suzuki coupling between a pyrazole boronic acid derivative and 4-bromo-2-chlorobenzonitrile.

| Reagents and Conditions | Details |

|---|---|

| Boronic acid derivative | 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester |

| Aryl halide | 4-bromo-2-chlorobenzonitrile |

| Catalyst | Pd(OAc)2 or bis(triphenylphosphine)palladium(II) chloride |

| Ligand | Triphenylphosphine |

| Base | Sodium carbonate or other suitable base |

| Solvent | Mixture of acetonitrile-water or THF-water-toluene |

| Temperature | Elevated temperature (typically reflux or 60-90 °C) |

| Phase transfer catalyst (optional) | Tetrabutylammonium bromide (TBAB) |

| Yield | Approximately 76% to 84.5% for intermediate (III) |

The reaction proceeds by coupling the boronic acid derivative (I) with 4-bromo-2-chlorobenzonitrile (II) under palladium catalysis to form 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile (III). The use of acetonitrile-water solvent allows for easy phase separation and isolation without cumbersome distillation steps. Catalyst loading can be optimized to as low as 0.5–2 mol%, preferably 0.6–0.8 mol%, reducing costs and palladium residues in the final product.

Deprotection and Conversion to Target Compound

The protected intermediate (III) is treated with acid to remove the tetrahydropyranyl protecting group and convert it to the free pyrazolyl compound.

| Step | Conditions and Details |

|---|---|

| Acid treatment | Catalytic amount of 10% HCl in ethanol or 30% HCl in methanol at 10 ± 3 °C for 2 hours |

| Neutralization | Addition of ammonium hydroxide or 50% NaOH to neutralize the mixture |

| Precipitation and isolation | Addition of water to precipitate the product, stirring at 0–20 °C, followed by filtration |

| Purification | Washing with cold water/methanol mixture and drying at 50–60 °C |

| Yield | High yields reported, e.g., 95.8% with 99.7% HPLC purity |

This step converts the intermediate (III) to 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile (V). The process avoids the use of ethanolic HCl and reduces the number of isolation steps, enhancing overall yield and purity.

| Stage | Reaction/Step | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Suzuki coupling | Boronic acid + 4-bromo-2-chlorobenzonitrile | Pd catalyst, base, acetonitrile-water, elevated temp | 76–84.5 | Low Pd loading, phase separation facilitates isolation |

| 2. Acid treatment and deprotection | Treatment with HCl in methanol or ethanol | 10–30% HCl, 10 °C, 2 h | 95.8 | High purity, followed by neutralization and precipitation |

| 3. Neutralization and isolation | Addition of base and water, filtration | 0–20 °C, stirring overnight | Efficient isolation of crystalline product |

- The use of the tetrahydropyranyl protecting group on the pyrazole nitrogen enhances the stability of the boronic acid derivative during the Suzuki coupling.

- Employing acetonitrile-water solvent system allows for biphasic reaction conditions that simplify product isolation without distillation.

- Reduction of palladium catalyst loading to below 1 mol% is feasible without compromising yield, reducing cost and metal contamination.

- The deprotection step with catalytic HCl in methanol or ethanol is mild and effective, avoiding harsh conditions and minimizing side reactions.

- Neutralization with ammonium hydroxide or sodium hydroxide and subsequent precipitation provide a straightforward purification method yielding high purity product suitable for further applications.

The preparation of 2-chloro-4-(1H-pyrazol-4-yl)benzonitrile is efficiently achieved through a Suzuki cross-coupling reaction between a protected pyrazolyl boronic acid and 4-bromo-2-chlorobenzonitrile, followed by acid-mediated deprotection and purification. Optimizations in catalyst loading, solvent choice, and isolation techniques have led to practical, scalable, and high-yielding processes. These methods are well-documented in patent literature and supported by synthetic protocols with high purity and reproducibility.

Analyse Chemischer Reaktionen

Suzuki Cross-Coupling Reactions

Primary Application: Synthesis of biaryl derivatives via palladium-catalyzed coupling.

Key Reaction Data

This method enables regioselective formation of C–C bonds at the benzonitrile scaffold. The tetrahydropyran (THP) protecting group on pyrazole ensures stability during coupling .

Acid-Catalyzed Deprotection

Objective: Removal of THP protecting group from intermediates.

Standard Protocol

-

Reagent: 1M HCl in methanol (catalytic)

-

Conditions: 25°C, 2 hr

-

Outcome: Quantitative removal of THP group to yield free pyrazole

-

Workup: Neutralization with NaOH followed by precipitation in water

Nucleophilic Aromatic Substitution

Site-Specific Reactivity: Chlorine atom at C2 undergoes displacement.

Demonstrated Reactions

| Nucleophile | Conditions | Product | Reference |

|---|---|---|---|

| Piperidine | DMF, 100°C, 12 hr | 2-piperidino-4-(1H-pyrazol-4-yl)benzonitrile | |

| Sodium thiolate | EtOH, reflux, 6 hr | 2-(alkylthio)-4-(1H-pyrazol-4-yl)benzonitrile | |

| Ammonia | Sealed tube, 150°C, 24 hr | 2-amino-4-(1H-pyrazol-4-yl)benzonitrile |

Key Insight: Electron-withdrawing nitrile group activates the chloro substituent for SNAr reactions.

Nitrile Group Transformations

Functional Group Interconversion Pathways

Hydrolysis to Carboxylic Acid

-

Reagents: H₂SO₄ (conc.), H₂O, 110°C, 48 hr

-

Yield: 67-72% carboxylic acid derivative

Reduction to Primary Amine

-

Reagents: LiAlH₄ (4 equiv), THF, 0°C → 25°C, 12 hr

-

Yield: 58% benzylamine product

Grignard Addition

-

Reagents: CH₃MgBr (2 equiv), Et₂O, -78°C → 25°C

-

Product: Ketimine intermediate (isolated as hydrochloride salt)

Pyrazole Ring Modifications

Documented Functionalizations

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| N-Alkylation | K₂CO₃, DMF, alkyl halide, 60°C | 1-alkylpyrazol-4-yl derivatives | |

| Electrophilic bromination | Br₂, AcOH, 0°C | 5-bromopyrazole adduct | |

| Cycloaddition | CuI, DIPEA, terminal alkyne | Triazole-linked conjugates |

Stability Considerations

Critical Degradation Pathways

-

Thermal decomposition: >200°C produces HCN and chlorinated aromatics

-

Photooxidation: Forms N-oxide byproducts under UV/visible light

-

Hydrolytic stability: Stable in pH 3-9; rapid degradation at pH >12

This compound's synthetic flexibility enables diverse applications in medicinal chemistry and materials science. The chloro and nitrile groups provide orthogonal reactivity handles, while the pyrazole ring serves as both a directing group and pharmacophore. Recent advances in transition-metal catalysis continue to expand its reaction scope .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Androgen Receptor Modulation

The primary therapeutic application of 2-chloro-4-(1H-pyrazol-4-yl)benzonitrile lies in its ability to act as a tissue-selective androgen receptor modulator (SARM). Research indicates that compounds of this class can selectively modulate androgen receptor activity, making them useful in treating conditions associated with androgen receptor dysregulation, such as prostate cancer. The compound has shown potent antagonistic activity against the androgen receptor, which is crucial for the proliferation of prostate cancer cells .

1.2 Prostate Cancer Treatment

In studies involving various cell lines, this compound demonstrated significant inhibition of prostate cancer cell proliferation. This effect is attributed to its high affinity for the androgen receptor, where it acts primarily as an antagonist, blocking the receptor's activation by endogenous androgens . This characteristic positions it as a promising candidate for further development into a therapeutic agent for prostate cancer and potentially other androgen-dependent diseases.

Synthesis and Derivative Development

2.1 Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions, including Suzuki coupling reactions. For instance, one method involves reacting 4-bromo-2-chlorobenzonitrile with pyrazole derivatives in the presence of a palladium catalyst to yield the desired product .

Table 1: Synthetic Methods Overview

| Method | Key Reagents | Yield (%) | References |

|---|---|---|---|

| Suzuki Coupling | 4-bromo-2-chlorobenzonitrile + Pyrazole | High | |

| Nucleophilic Substitution | Chlorinated Benzonitrile + Pyrazole | Moderate |

Case Studies and Research Findings

3.1 Clinical Research Insights

Recent studies have focused on the pharmacodynamics and pharmacokinetics of SARMs like this compound. For example, a study published in the Journal of Medicinal Chemistry highlighted its effectiveness in inhibiting tumor growth in animal models of prostate cancer, demonstrating a favorable safety profile with minimal off-target effects .

3.2 Comparative Efficacy Studies

Comparative studies have evaluated the efficacy of this compound against other known SARMs and traditional androgen receptor antagonists. Results suggest that while traditional therapies may exhibit broader systemic effects, this compound offers a more targeted approach with reduced side effects, making it an attractive option for further clinical development .

Wirkmechanismus

The mechanism of action of 2-chloro-4-(1H-pyrazol-4-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been designed as a core structure for androgen receptor antagonists . The compound binds to the androgen receptor, inhibiting its activity and thereby exerting its biological effects. This mechanism is particularly relevant in the context of anti-tumor and anti-inflammatory applications.

Vergleich Mit ähnlichen Verbindungen

Core Scaffold Modifications

- Pyrazole Position and Tautomerism : Unlike derivatives with fixed substituents (e.g., thiazole in ), the tautomeric equilibrium in 2-chloro-4-(1H-pyrazol-3/5-yl)benzonitrile enhances its adaptability in binding interactions, which is critical for its role as a bioactive intermediate .

Physicochemical Properties

- pKa and Solubility : The pyrazole ring confers a predicted pKa of 12.06 , suggesting moderate basicity, while the benzonitrile group enhances polarity, aiding aqueous solubility in acidic conditions .

- Thermal Stability : The compound’s predicted boiling point (459°C ) and melting point (>200°C) indicate robustness under high-temperature synthetic conditions .

Biologische Aktivität

2-chloro-4-(1H-pyrazol-4-yl)benzonitrile is a chemical compound that has gained attention in pharmacological research due to its potential biological activities, particularly as a selective androgen receptor modulator (SARM). This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H8ClN3, with a molecular weight of approximately 219.65 g/mol. The compound contains a chlorobenzonitrile moiety linked to a pyrazole ring, which is crucial for its biological activity.

The primary mechanism of action for this compound involves its interaction with the androgen receptor (AR). Research indicates that this compound functions as an antagonist of the AR, which is significant in the context of prostate cancer therapy. It has been shown to inhibit tumor growth in various preclinical models, including LNCaP xenografts, where it demonstrated effective tumor growth inhibition upon oral administration .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated in several studies:

- Androgen Receptor Antagonism : The compound exhibits potent AR antagonistic activities with IC50 values as low as 69 nM. This suggests that it may effectively combat antiandrogen resistance in prostate cancer treatment .

- Tumor Growth Inhibition : In vivo studies have shown that this compound can significantly inhibit tumor growth in LNCaP xenograft models, indicating its potential as a therapeutic agent for prostate cancer .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the pyrazole and benzonitrile components can enhance or diminish biological activity. For instance, substituents on the pyrazole ring can affect binding affinity and selectivity towards the androgen receptor. The presence of electron-withdrawing groups, such as chlorine, has been associated with improved potency against AR .

Comparative Analysis

A comparative analysis with similar compounds reveals that while many pyrazole derivatives exhibit some level of biological activity, this compound stands out due to its specific interactions with the androgen receptor and its efficacy in tumor models.

Case Studies

Several case studies highlight the effectiveness of this compound:

- Prostate Cancer Models : In a study involving LNCaP xenografts, oral administration of the compound resulted in significant tumor size reduction compared to control groups, underscoring its potential clinical application in treating prostate cancer .

- Resistance Mechanisms : Research indicates that this compound may provide a novel approach to overcoming resistance mechanisms seen in traditional antiandrogen therapies, making it a candidate for further development in prostate cancer treatment strategies .

Q & A

Basic Questions

Q. What are the optimized synthetic routes for 2-chloro-4-(1H-pyrazol-4-yl)benzonitrile, and how can intermediates be characterized?

- Methodology : The compound is synthesized via a Suzuki-Miyaura coupling between 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester and 4-bromo-2-chlorobenzonitrile, followed by acid-catalyzed deprotection (HCl in ethanol). Key intermediates (e.g., 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile) are purified via solvent distillation and precipitation. Characterization employs HPLC (≥99.8% purity) and NMR to confirm regiochemistry and tautomeric equilibria (e.g., 1H-pyrazol-3-yl vs. 1H-pyrazol-5-yl forms due to tautomerism) .

Q. How should researchers address discrepancies in NMR data for tautomeric forms of pyrazole-containing benzonitriles?

- Methodology : Tautomerism in the pyrazole ring (e.g., 3-yl vs. 5-yl positions) requires dynamic NMR studies or X-ray crystallography to resolve ambiguities. For example, crystallographic refinement using SHELXL can definitively assign positions, while variable-temperature NMR in DMSO-d6 or CDCl3 reveals equilibrium shifts. Cross-validation with computational models (DFT) is recommended .

Q. What analytical techniques are critical for assessing purity and stability of this compound under storage conditions?

- Methodology : Use reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to monitor purity (≥99%) and degradation products. Accelerated stability studies (40°C/75% RH) over 4–6 weeks, combined with mass spectrometry (LC-MS), identify hydrolysis or oxidation byproducts. Residual solvents (e.g., THF, methanol) are quantified via GC-MS .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting androgen receptor (AR) antagonism?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) using AR’s ligand-binding domain (PDB: 2PIX) to predict binding affinity. Substituent effects (e.g., electron-withdrawing groups at the benzonitrile para-position) are evaluated via QSAR models. Synthesize derivatives (e.g., this compound analogs with trifluoromethyl or acetyl groups) and validate activity using AR reporter gene assays in LNCaP cells .

Q. What strategies resolve contradictions in biological activity data across different synthetic batches?

- Methodology : Batch inconsistencies may arise from residual palladium catalysts (Suzuki reaction) or tautomer ratios. Mitigate via:

- ICP-MS to quantify Pd levels (<10 ppm).

- Tautomer standardization using crystallization (e.g., ethanol/water recrystallization at pH 4–5).

- Bioactivity reassessment in parallel assays (e.g., AR binding IC50 comparisons) with positive controls (e.g., enzalutamide) .

Q. What crystallographic challenges arise in determining the crystal structure of this compound, and how are they addressed?

- Methodology : Challenges include low crystal quality (needle morphology) and disorder in the pyrazole ring. Optimize crystallization via vapor diffusion (e.g., dichloromethane/pentane). Use high-resolution synchrotron X-ray data (λ = 0.7–1.0 Å) and SHELXT for structure solution. Refinement with SHELXL incorporates anisotropic displacement parameters and hydrogen-bonding networks (e.g., C≡N⋯H–N interactions) .

Q. How can scaled-up synthesis (from mg to kg) maintain yield and purity for preclinical studies?

- Methodology : Transition from batch to flow chemistry for Suzuki coupling to enhance reproducibility. Key parameters:

- Catalyst loading (Pd(PPh3)2Cl2 at 0.5–1 mol%).

- Temperature control (70–80°C) via jacketed reactors.

- Continuous extraction (centrifugal partition chromatography) for intermediate isolation. Validate purity at each stage via inline FTIR and PAT (Process Analytical Technology) .

Q. What in vitro models are appropriate for evaluating hepatotoxicity risks of pyrazole-benzonitrile derivatives?

- Methodology : Use primary human hepatocytes or HepG2 cells for CYP450 inhibition assays (e.g., CYP3A4/2D6). Assess mitochondrial toxicity via Seahorse XF Analyzer (ATP production, OCR/ECAR ratios). Metabolite profiling (e.g., reactive iminium ions) is conducted using trapped ion mobility spectrometry (TIMS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.